molecular formula C6H7F3O2 B13470794 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid

3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B13470794
M. Wt: 168.11 g/mol
InChI Key: GASWYZXSHMFRSO-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative. This compound has garnered attention in the field of medicinal chemistry due to its unique chemical properties and potential therapeutic applications. Its molecular formula is C6H7F3O2, and it is characterized by the presence of three fluorine atoms attached to a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid typically involves the transformation of precursor compounds through fluorination reactions. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) to introduce fluorine atoms into the cyclobutane ring .

Industrial Production Methods: Industrial production of this compound may involve multigram synthesis techniques, ensuring high purity and yield. The process often includes the use of specialized equipment to handle the reactive fluorinating agents and maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound’s unique structure enables it to inhibit or activate specific molecular targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
  • 3-(Difluoromethyl)cyclobutane-1-carboxylic acid
  • 1-Trifluoromethylcyclobutane-1-carboxylic acid

Comparison: 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of a fluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H7F3O2/c7-3-5(4(10)11)1-6(8,9)2-5/h1-3H2,(H,10,11)

InChI Key

GASWYZXSHMFRSO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CF)C(=O)O

Origin of Product

United States

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